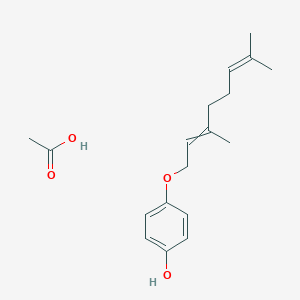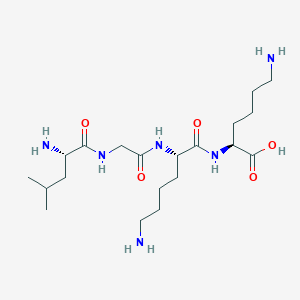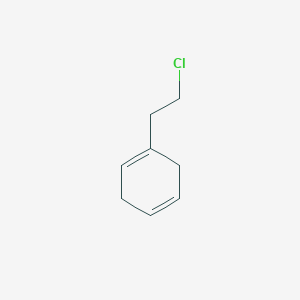![molecular formula C30H37BrO B14247988 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene CAS No. 244013-58-9](/img/structure/B14247988.png)
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene is a chemical compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system The compound this compound is characterized by the presence of a bromodecyl group attached to the pyrene core through an ether linkage
Vorbereitungsmethoden
The synthesis of 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 4-(10-Bromodecyl)butanol: This intermediate is prepared by reacting 10-bromodecanol with 1,4-dibromobutane under basic conditions.
Formation of this compound: The final compound is synthesized by reacting pyrene with 4-(10-bromodecyl)butanol in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst.
Analyse Chemischer Reaktionen
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromodecyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrene core can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups present in the molecule.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: The compound can be used to label biomolecules for fluorescence imaging due to the fluorescent properties of the pyrene core.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Wirkmechanismus
The mechanism of action of 1-{4-[(10-Bromodecyl)oxy]butyl}pyrene is largely dependent on its interaction with other molecules. The pyrene core can intercalate into DNA, making it useful for studying DNA interactions. The bromodecyl group can participate in covalent bonding with nucleophiles, allowing the compound to form stable adducts with various biomolecules. These interactions can affect molecular pathways and cellular processes, making the compound a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-{4-[(10-Bromodecyl)oxy]butyl}pyrene can be compared with other pyrene derivatives, such as:
1-{4-[(10-Chlorodecyl)oxy]butyl}pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-{4-[(10-Hydroxydecyl)oxy]butyl}pyrene: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of reactions.
1-{4-[(10-Aminodecyl)oxy]butyl}pyrene: The presence of an amino group allows for different types of chemical modifications and biological interactions.
The uniqueness of this compound lies in its bromodecyl group, which provides specific reactivity and potential for forming covalent bonds with nucleophiles, making it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
244013-58-9 |
|---|---|
Molekularformel |
C30H37BrO |
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
1-[4-(10-bromodecoxy)butyl]pyrene |
InChI |
InChI=1S/C30H37BrO/c31-21-8-5-3-1-2-4-6-9-22-32-23-10-7-12-24-15-16-27-18-17-25-13-11-14-26-19-20-28(24)30(27)29(25)26/h11,13-20H,1-10,12,21-23H2 |
InChI-Schlüssel |
MKLGFHHUKCJJED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
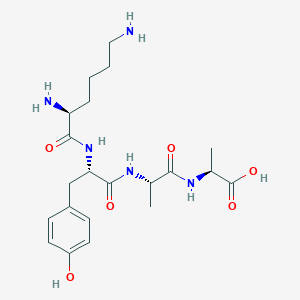
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
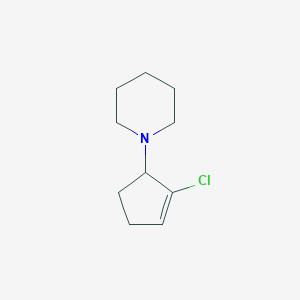
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)
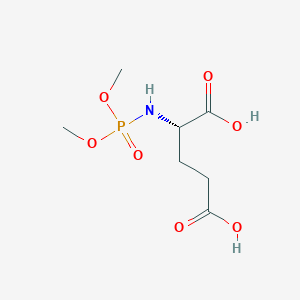

![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)
![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-N-cyclohexyl-2-pyridylamine](/img/structure/B14247955.png)
